
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by its unique structure, which includes a thiolane ring substituted with diphenylmethylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione typically involves the condensation of thiolane-1,1-dione with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with varying degrees of saturation .
Aplicaciones Científicas De Investigación
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its diphenylmethylidene groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene: Similar structure but with a dihydrothiophene ring instead of a thiolane ring.
2,5-Bis(1-methylethyl)-pyrazine: A pyrazine derivative with different functional groups but similar applications in research.
Uniqueness
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione is unique due to its thiolane ring structure and the presence of diphenylmethylidene groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propiedades
Número CAS |
51347-04-7 |
|---|---|
Fórmula molecular |
C30H24O2S |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
2,5-dibenzhydrylidenethiolane 1,1-dioxide |
InChI |
InChI=1S/C30H24O2S/c31-33(32)27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(33)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
MKAURJICEMIPOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C1=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


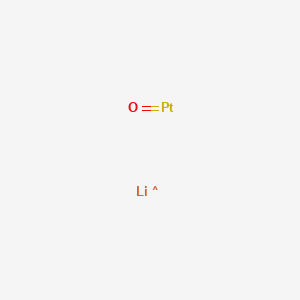
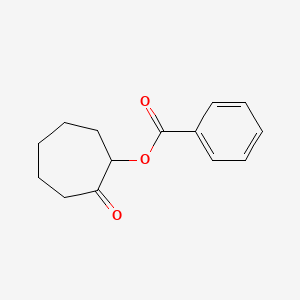
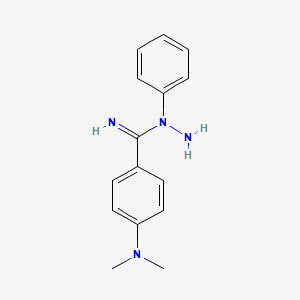
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
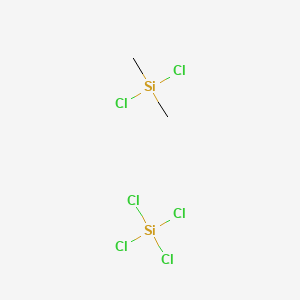
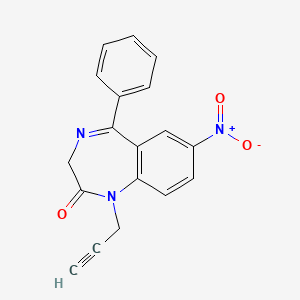
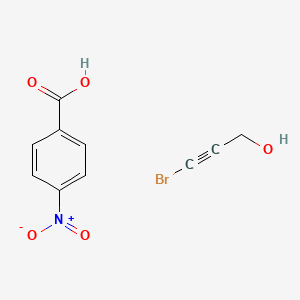
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)

